molecular formula C4H5B B1655259 (Bromomethylidene)cyclopropane CAS No. 33745-37-8

(Bromomethylidene)cyclopropane

Cat. No.: B1655259
CAS No.: 33745-37-8
M. Wt: 132.99 g/mol
InChI Key: LDQBRMXHCQFKQA-UHFFFAOYSA-N
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Description

(Bromomethylidene)cyclopropane is an organobromine compound characterized by a cyclopropane ring with a bromomethylidene substituent. This compound is of interest due to its unique structural features and reactivity, making it a valuable intermediate in organic synthesis and various chemical reactions.

Mechanism of Action

Target of Action

(Bromomethylidene)cyclopropane is a chemical compound that primarily targets alkenes . Alkenes are unsaturated hydrocarbons that contain at least one carbon-carbon double bond. They play a crucial role in various chemical reactions due to their reactivity .

Mode of Action

The compound interacts with its targets through a process known as cyclopropanation . In this process, this compound, under the influence of a chromium catalyst and an organosilicon reductant, transforms into a (bromomethylidene)chromium(III) species . This species then reacts spontaneously with alkenes to form bromocyclopropanes .

Biochemical Pathways

The cyclopropanation process affects the biochemical pathways of alkenes. Cyclopropane, the product of this reaction, is a common structural motif in pharmaceutical and biologically active compounds . The reaction can be grouped into two major pathways according to whether it involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .

Pharmacokinetics

The cyclopropane fragment, which is a product of the compound’s interaction with alkenes, is known to increase the metabolic stability of target structures . This suggests that this compound may have significant effects on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds it interacts with.

Result of Action

The primary result of the action of this compound is the formation of bromocyclopropanes . These are compounds that contain a three-membered ring of carbon atoms, one of which is also bonded to a bromine atom . Bromocyclopropanes are valuable in various chemical reactions and are used in the synthesis of a wide range of chemical compounds .

Action Environment

The action of this compound is influenced by several environmental factors. The presence of a chromium catalyst and an organosilicon reductant is crucial for the compound’s cyclopropanation activity . Additionally, the type of alkene substrate can also influence the efficacy and stability of the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

(Bromomethylidene)cyclopropane can be synthesized through the chromium-catalyzed cyclopropanation of alkenes with bromoform. This reaction involves the use of 2,3,5,6-tetramethyl-1,4-bis(trimethylsilyl)-1,4-dihydropyrazine as an organosilicon reductant, which is essential for reducing chromium(III) chloride tetrahydrofuran complex to chromium(II) chloride tetrahydrofuran complex. The in situ generation of (bromomethylidene)chromium(III) species from (dibromomethyl)chromium(III) species is a key step in this process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the chromium-catalyzed cyclopropanation method described above can be adapted for larger-scale production by optimizing reaction conditions and using industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

(Bromomethylidene)cyclopropane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Bromomethylidene)cyclopropane has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    (Dibromomethyl)cyclopropane: This compound is similar in structure but contains two bromine atoms instead of one.

    (Chloromethylidene)cyclopropane: This compound has a chlorine atom instead of a bromine atom.

Uniqueness

(Bromomethylidene)cyclopropane is unique due to its specific reactivity and the ability to form bromocyclopropanes through chromium-catalyzed cyclopropanation. The presence of the bromomethylidene group provides distinct chemical properties compared to its analogs, making it valuable in various synthetic applications .

Properties

IUPAC Name

bromomethylidenecyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Br/c5-3-4-1-2-4/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQBRMXHCQFKQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40541407
Record name (Bromomethylidene)cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40541407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33745-37-8
Record name (Bromomethylene)cyclopropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33745-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Bromomethylidene)cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40541407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Bromomethylidene)cyclopropane
Reactant of Route 2
(Bromomethylidene)cyclopropane
Reactant of Route 3
(Bromomethylidene)cyclopropane
Reactant of Route 4
(Bromomethylidene)cyclopropane
Reactant of Route 5
(Bromomethylidene)cyclopropane

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